molecular formula C9H9ClO2 B8393813 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one

1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one

Cat. No.: B8393813
M. Wt: 184.62 g/mol
InChI Key: GNXYSNCDSGDLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl chloroacetate with aluminum chloride as a catalyst, typically conducted at temperatures between 120-140°C . Another method includes the reaction of 4-chloro-3-methylphenyl chloroacetate under similar conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions typically yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chloro or hydroxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used as catalysts.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanones depending on the substituent introduced.

Scientific Research Applications

1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • 2’-Hydroxy-5’-chloroacetophenone
  • 2-Acetyl-4-chlorophenol
  • 5-Chloro-2-hydroxyacetophenone

Comparison: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone

InChI

InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3

InChI Key

GNXYSNCDSGDLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-4-methylphenol (1.00 g) was dissolved in dichloromethane (10 ml) to prepare a solution. Pyridine (747 mg) and acetyl chloride (656 mg) were added to the solution, and the mixture was stirred at room temperature overnight. The solvent was removed by distillation under the reduced pressure, water was then added to the residue, and the mixture was extracted with chloroform. The chloroform layer was washed with water and was dried over anhydrous magnesium sulfate, and the solvent was then removed by distillation under the reduced pressure. The residue was dried under the reduced pressure. Scandium trifluoromethanesulfonate (414 mg) was added to the compound thus obtained, and the mixture was suspended in toluene (5 ml) to prepare a suspension which was then heated under reflux overnight. The reaction solution was cooled to room temperature, and the reaction solution was then filtered. The solvent was removed from the filtrate by distillation under the reduced pressure, water was then added to the residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give 1-(4-chloro-2-hydroxy-5-methyl-phenyl)-ethanone (193 mg, yield 15%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
747 mg
Type
reactant
Reaction Step Two
Quantity
656 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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